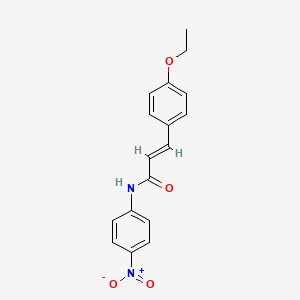
1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt) is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. In addition, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) in lab experiments is its potential for developing new drugs. Its anticonvulsant and analgesic properties make it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)). One potential direction is to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Another direction is to explore its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) is a chemical compound that has been extensively studied in scientific research. Its potential applications in medicinal chemistry make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been reported using different methods. One of the commonly used methods is the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine followed by the addition of ethanedioic acid. The resulting compound is then converted into its 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt) form using an appropriate acid.
Applications De Recherche Scientifique
1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinol ethanedioate (salt)) has been extensively used in scientific research. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been studied for its anticonvulsant, analgesic, and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-11-9-15(18-3)12(2)8-13(11)10-16-6-4-14(17)5-7-16;3-1(4)2(5)6/h8-9,14,17H,4-7,10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTXJTCTEDAGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-4-ol;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-cyclopropyl-6-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B5304323.png)
![3-benzyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B5304330.png)

![4-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5304344.png)
![N-[3-(2-methoxyphenyl)propyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304350.png)
![2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5304363.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-pyridin-4-ylpiperidine-4-carboxamide](/img/structure/B5304381.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)